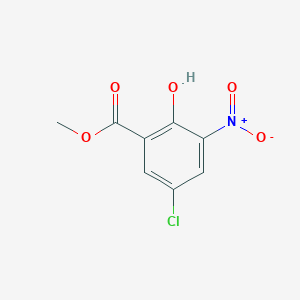

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 5-chloro-2-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUDEVZDUKTMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284452 | |

| Record name | methyl 5-chloro-2-hydroxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-79-8 | |

| Record name | 5043-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 5-chloro-2-hydroxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Chloro 2 Hydroxy 3 Nitrobenzoate

Conventional Synthetic Routes and Precursor Utilization

Conventional synthetic strategies for Methyl 5-chloro-2-hydroxy-3-nitrobenzoate typically involve a multi-step sequence starting from a readily available substituted benzoic acid or phenol (B47542) derivative. The order of reactions is crucial to ensure the correct regiochemistry of the final product, governed by the directing effects of the substituents present on the aromatic ring at each stage. A plausible and common route involves the sequential halogenation, nitration, and esterification of a salicylic (B10762653) acid precursor.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

Esterification is a fundamental reaction in the synthesis of this compound. This reaction can be performed at the final step, converting 5-chloro-2-hydroxy-3-nitrobenzoic acid to its corresponding methyl ester. The most common method for this transformation is the Fischer esterification. truman.edu This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. truman.edu The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. truman.edu

Alternatively, the esterification can be carried out at an earlier stage of the synthesis. For instance, salicylic acid can be first converted to methyl salicylate (B1505791), which then undergoes subsequent functionalization.

Table 1: Comparison of Esterification Methods

| Method | Reagents and Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Methanol, concentrated H₂SO₄, reflux | Inexpensive reagents, suitable for large scale | Reversible reaction, requires harsh acidic conditions |

| Reaction with Thionyl Chloride | Methanol, thionyl chloride | High yield, irreversible | Generates corrosive HCl gas |

| Reaction with Diazomethane | Diazomethane in ether | High yield, mild conditions | Diazomethane is toxic and explosive |

Regioselective Nitration Strategies for Aromatic Ring Functionalization

The introduction of the nitro group at the 3-position of the 2-hydroxybenzoate scaffold is a critical step that relies on the principles of electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylate or ester group is a deactivating, meta-directing group. When both are present, the powerful directing effect of the hydroxyl group dominates.

A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. aiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com The reaction is typically carried out at low temperatures to control the rate and prevent over-nitration. In the case of a 5-chloro-2-hydroxybenzoic acid or its methyl ester, the hydroxyl group directs the incoming nitro group to the ortho and para positions. Since the para position (position 5) is already occupied by a chlorine atom, the nitration occurs at the ortho position (position 3).

Modern methods using metal nitrates, such as copper(II) nitrate (B79036), have been shown to be efficient for the regioselective nitration of phenols under milder conditions. researchgate.net

Halogenation Procedures at Specific Aromatic Positions

The introduction of the chlorine atom at the 5-position of the aromatic ring is another key electrophilic aromatic substitution reaction. Starting from salicylic acid or methyl salicylate, the hydroxyl group directs the incoming electrophile to the ortho and para positions. Direct chlorination using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride can be employed. libretexts.org

However, for better control and milder reaction conditions, N-chlorosuccinimide (NCS) is often used as a chlorinating agent. google.com The reaction can be carried out in a suitable solvent, and the regioselectivity is still governed by the directing effect of the hydroxyl group, leading to the desired 5-chloro substituted product.

Introduction of Hydroxyl Groups on Substituted Aromatic Systems

In some synthetic routes, the hydroxyl group may be introduced at a later stage. One method for the direct hydroxylation of an aromatic ring is through the use of strong oxidizing agents, though this can sometimes lead to a lack of selectivity and over-oxidation.

A more controlled method involves the synthesis of 5-chloro-2-nitrobenzoic acid, followed by nucleophilic aromatic substitution to replace a suitable leaving group with a hydroxyl group. For instance, if a precursor with a leaving group at the 2-position is available, it can be displaced by a hydroxide (B78521) ion, often under heating. A specific example is the synthesis of 5-hydroxy-2-nitrobenzoic acid from 5-chloro-2-nitrobenzoic acid by reacting it with an aqueous sodium hydroxide solution at reflux. chemicalbook.com

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for the preparation of polysubstituted aromatic compounds like this compound. These novel approaches often focus on the use of advanced catalyst systems to improve yield, selectivity, and reaction conditions.

Catalyst Systems and Reaction Optimization for Enhanced Yield and Selectivity

Modern catalytic systems offer significant advantages over traditional methods for the synthesis of complex aromatic molecules.

For nitration , the use of solid acid catalysts like zeolites has been explored to improve regioselectivity and ease of catalyst recovery. cardiff.ac.uk Additionally, metal nitrates, such as copper(II) nitrate trihydrate, have been demonstrated to be effective and regioselective nitrating agents for phenolic compounds under mild conditions, offering an alternative to the harsh mixed-acid system. researchgate.net

In halogenation reactions, the use of N-halosuccinimides in the presence of a catalytic amount of a Lewis acid or a protic acid can enhance the reaction rate and selectivity.

For esterification , solid acid catalysts are being developed as recoverable and environmentally friendly alternatives to sulfuric acid. numberanalytics.com Furthermore, biocatalytic methods using enzymes like lipases are gaining attention for their high selectivity and mild reaction conditions, although their application may be substrate-specific.

Table 2: Summary of Synthetic Intermediates and Final Product

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| Salicylic acid | C₇H₆O₃ | Starting Material |

| Methyl salicylate | C₈H₈O₃ | Intermediate |

| 5-Chlorosalicylic acid | C₇H₅ClO₃ | Intermediate |

| Methyl 5-chlorosalicylate | C₈H₇ClO₃ | Intermediate |

| 5-Chloro-2-hydroxy-3-nitrobenzoic acid | C₇H₄ClNO₅ | Key Precursor |

| This compound | C₈H₆ClNO₅ | Final Product |

"One-Pot" Synthesis Concepts Applied to Analogous Nitrobenzoates

While specific, documented one-pot methodologies for the synthesis of this compound are not prevalent in the literature, the concept can be applied to analogous nitrobenzoates. A hypothetical one-pot process for such a compound would typically involve the sequential nitration of a phenolic ester or the esterification of a nitrophenol within the same reaction vessel. For example, one could envision a process where a substituted methyl salicylate is first nitrated, and then, by adjusting the reaction conditions (e.g., temperature, pH, or addition of a subsequent reagent), the reaction proceeds to a further transformation without isolating the nitrated intermediate.

However, significant chemical challenges exist in designing such a process. The conditions required for electrophilic aromatic nitration are typically harsh and strongly acidic, often employing a mixture of nitric and sulfuric acids. wikipedia.orgyoutube.com These conditions can be incompatible with the reagents and substrates needed for subsequent steps like esterification, potentially leading to degradation or unwanted side reactions. The development of tandem reactions, where nitration is followed by another transformation in a single pot, is an active area of chemical research. researchgate.net The successful application to complex molecules like substituted nitrobenzoates would require the development of novel catalytic systems and milder reaction conditions that are compatible with multiple sequential transformations.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles are primarily focused on improving the safety and environmental profile of the nitration step, which is traditionally associated with significant environmental concerns. bohrium.com

Solvent Selection and Minimization

The selection of solvents is a critical aspect of green chemistry. Traditional aromatic nitration relies on a "mixed acid" system, where concentrated sulfuric acid serves as both a catalyst and the reaction solvent. youtube.com This approach generates large volumes of highly corrosive acidic waste, posing significant disposal and recycling challenges.

Modern research has identified several greener alternatives to minimize or replace hazardous solvents in nitration reactions.

Solvent-Free Conditions: One of the most effective green strategies is the elimination of solvents altogether. Research has shown that facile and selective mono-nitration of phenols can be achieved under solvent-free conditions, which simplifies the process and drastically reduces waste. tandfonline.com

Aqueous Systems: Efforts have been made to develop nitration protocols using dilute aqueous nitric acid, which can serve as both the nitronium ion source and a self-catalyst. nih.gov This method avoids the need for strong co-acids and organic solvents, making the process inherently safer and more environmentally benign. nih.gov

Alternative Solvent Media: The use of novel solvent systems offers a promising alternative. Dinitrogen pentoxide (DNP) in liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) has been developed as an effective nitration medium. nih.gov TFE can be easily separated from the products by decompression, re-condensed, and reused, preventing its emission and making the process more sustainable. nih.gov Room-temperature ionic liquids (RTILs) have also been explored as recyclable solvents that can facilitate nitration with simple reagents like nitric acid in the presence of a transition metal catalyst. researchgate.net

Table 1: Comparison of Solvent Systems for Aromatic Nitration

| Feature | Traditional (H₂SO₄) | Green Alternatives |

|---|---|---|

| Solvent Type | Concentrated Sulfuric Acid | Ionic Liquids, Water, Liquefied Gases (TFE), or Solvent-Free |

| Environmental Impact | High (generates large volumes of corrosive acid waste) | Low (recyclable, benign, or no solvent waste) |

| Safety Concerns | High (highly corrosive and hazardous) | Moderate to Low (depending on the system) |

| Recyclability | Possible but energy-intensive | High (designed for easy separation and reuse) nih.govresearchgate.net |

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The traditional mixed-acid nitration of an aromatic ring (Ar-H) to a nitroaromatic (Ar-NO₂) follows the general equation:

Ar-H + HNO₃ → Ar-NO₂ + H₂O

While the atom economy of this specific transformation can be relatively high in theory, the practical application is inefficient due to the use of sulfuric acid as a catalyst in large, stoichiometric quantities. This generates significant acid waste that is not part of the final product and requires costly and energy-intensive recycling. rsc.org

Strategies to improve atom economy and reduce waste focus on replacing the traditional mixed-acid system with more efficient and selective reagents and catalysts.

Advanced Nitrating Agents: Dinitrogen pentoxide (DNP, N₂O₅) is considered an eco-friendly nitrating agent. nih.gov It can be used in nearly stoichiometric amounts, which significantly reduces the quantity of acidic waste compared to mixed-acid methods. nih.gov

Catalytic Approaches: The development of catalytic processes is a key strategy for waste reduction. Solid acid catalysts, such as zeolites, can replace sulfuric acid, offering high selectivity and the advantage of being easily separated and recycled. researchgate.net Clay-supported cupric nitrate is another example of a heterogeneous catalyst used for nitrating aromatic hydrocarbons. researchgate.net An alternative synthesis of nitrobenzene (B124822) using a triflate catalyst has been shown to achieve an atom economy of 87%, with water being the only by-product, a substantial improvement over the 51% atom economy of the traditional process. rsc.org

Table 2: Atom Economy Comparison for Nitrobenzene Synthesis

| Nitration Method | Key Reagents | Primary By-product(s) | Theoretical Atom Economy | Key Advantages |

|---|---|---|---|---|

| Traditional Mixed Acid | Benzene (B151609), HNO₃, H₂SO₄ | Water, Spent H₂SO₄ | ~51% rsc.org | Well-established technology |

| Catalytic (Triflate) | Benzene, Nitrating Agent | Water | ~87% rsc.org | High atom economy, minimal waste |

| DNP Method | Benzene, N₂O₅ | Water | High | Reduces acidic waste, mild conditions nih.gov |

Spectroscopic Characterization and Structural Elucidation of Methyl 5 Chloro 2 Hydroxy 3 Nitrobenzoate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a crucial tool for identifying the characteristic functional groups within a molecule based on their unique vibrational frequencies.

Key anticipated FT-IR absorptions include a broad band in the region of 3200-3600 cm⁻¹ for the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching of the ester group is expected to appear as a strong band around 1700-1730 cm⁻¹. The nitro group will likely show two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1340-1380 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ range.

Table 1: Predicted FT-IR Frequencies for Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1700-1730 |

| Nitro (-NO₂) | Asymmetric Stretch | 1520-1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1340-1380 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Chloro (C-Cl) | C-Cl Stretch | 600-800 |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group is expected to be a strong band in the FT-Raman spectrum. The aromatic ring vibrations, especially the ring breathing modes, are also typically strong and well-defined. The C=O stretching vibration will also be present, though its intensity can vary. In contrast, the O-H stretching vibration is generally weak in Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the ester group. Due to the substitution pattern on the benzene ring, the two aromatic protons are in different chemical environments and are expected to appear as two distinct signals, likely as doublets due to coupling with each other. The electron-withdrawing effects of the nitro and chloro groups, along with the hydroxyl and ester groups, will influence the chemical shifts of these aromatic protons, causing them to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The methyl protons of the ester group (-OCH₃) are expected to appear as a singlet in the upfield region, likely around δ 3.9-4.0 ppm. The hydroxyl proton may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Aromatic-H | Doublet | 7.0-8.5 |

| Aromatic-H | Doublet | 7.0-8.5 |

| Methyl (-OCH₃) | Singlet | 3.9-4.0 |

| Hydroxyl (-OH) | Broad Singlet | Variable |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. It is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in this compound. The carbonyl carbon of the ester group will be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the hydroxyl group (C2) and the carbon bearing the nitro group (C3) are expected to be significantly affected. The carbon attached to the chlorine atom (C5) will also show a characteristic chemical shift. The methyl carbon of the ester group will appear at the most upfield region of the spectrum, typically around δ 50-55 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 160-170 |

| Aromatic Carbons | 110-160 |

| -OCH₃ (Methyl) | 50-55 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) would be employed.

A ¹H-¹H COSY spectrum would show correlations between coupled protons. In the case of this compound, a cross-peak between the two aromatic protons would confirm their coupling relationship.

A ¹H-¹³C HETCOR (or its more modern equivalents like HSQC and HMBC) spectrum would establish the connectivity between protons and the carbon atoms they are directly attached to (one-bond correlation) or are near (multiple-bond correlation). This would allow for the definitive assignment of each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation. For this compound (C₈H₆ClNO₅), the exact molecular weight is 231.59 g/mol .

In a mass spectrometry experiment, the molecule is expected to first form a molecular ion ([M]⁺ or [M]⁻). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Based on predictive models, various adducts could be observed depending on the ionization technique used. uni.lu

Table 1: Predicted m/z Values for Molecular Ion Adducts of this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 232.00073 |

| [M+Na]⁺ | 253.98267 |

| [M-H]⁻ | 229.98617 |

| [M+NH₄]⁺ | 249.02727 |

| [M+K]⁺ | 269.95661 |

(Data sourced from predictive models) uni.lu

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group could lead to the formation of a fragment ion by losing a methoxy radical (mass = 31), resulting in an acylium ion.

Loss of a nitro group (•NO₂): Fragmentation can occur via the loss of a nitro radical (mass = 46).

Decarboxylation: The loss of the entire methyl ester group as COOCH₃ (mass = 59) is another plausible pathway.

Cleavage of HCl: Elimination of a molecule of hydrogen chloride (mass = 36) could also occur.

These theoretical pathways help in postulating the structure of fragment ions observed in a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by its electronic structure, specifically the presence of a conjugated system of pi (π) electrons and various chromophores.

The molecule contains several key structural features that influence its UV-Vis spectrum:

Benzene Ring: The aromatic ring is the primary chromophore.

Nitro Group (-NO₂): This is a strong electron-withdrawing group and a powerful chromophore that extends the conjugation.

Hydroxyl Group (-OH): As an auxochrome, this electron-donating group can cause a bathochromic (red) shift in the absorption maxima.

Methyl Ester Group (-COOCH₃): This group also influences the electronic distribution in the aromatic ring.

The interaction between these groups creates an extended conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb light in the UV region, likely exhibiting π → π* transitions characteristic of the aromatic system and n → π* transitions associated with the nitro and carbonyl groups. While specific experimental λmax values for this compound are not documented in available literature, compounds with similar substituted nitrobenzene (B124822) structures typically show strong absorption bands.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions. However, a review of published crystallographic databases indicates that experimental X-ray diffraction data for this compound has not been reported.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural elucidation. It allows for the precise determination of the molecular geometry and the packing of molecules in the crystal lattice, known as the supramolecular structure. This analysis would confirm the connectivity of atoms and the stereochemistry of the molecule, as well as reveal non-covalent interactions such as hydrogen bonding and π-π stacking that dictate the crystal packing.

Despite the utility of this technique, no studies containing the single crystal X-ray structure of this compound are available in the current scientific literature.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphic forms of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science. As no primary crystal structure has been reported for this compound, there is consequently no information available regarding the existence of any polymorphic forms or their specific structural characteristics.

Computational Chemistry and Quantum Mechanical Investigations of Methyl 5 Chloro 2 Hydroxy 3 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular attributes, providing a balance between computational cost and accuracy. For methyl 5-chloro-2-hydroxy-3-nitrobenzoate, DFT calculations are instrumental in elucidating its geometric and electronic characteristics.

In the crystal structure of methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the plane of the benzene (B151609) ring by 29.4° and 49.7°, respectively. researchgate.netnih.gov This deviation from planarity is a result of steric hindrance and electronic interactions between the substituent groups. For methyl 2-hydroxy-3-nitrobenzoate, an intramolecular hydrogen bond between the hydroxy and carboxylate groups contributes to a more planar molecular structure. researchgate.net

| Parameter | Methyl 5-chloro-2-nitrobenzoate | Methyl 2-hydroxy-3-nitrobenzoate |

|---|---|---|

| C-Cl | 1.737 | - |

| C-N (nitro) | 1.475 | 1.457 |

| C-O (hydroxy) | - | 1.334 |

| C=O (ester) | 1.197 | 1.215 |

| O-N-O (nitro) | 123.9 | - |

| C-C-Cl | 119.3 | - |

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity and molecular stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests low stability and high reactivity.

For this compound, the presence of both electron-donating (hydroxy) and electron-withdrawing (nitro, chloro) groups on the benzene ring will significantly influence the energies of the frontier orbitals. The electron-donating hydroxyl group will tend to raise the energy of the HOMO, while the electron-withdrawing nitro and chloro groups will lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO energy gap, suggesting that the molecule may be chemically reactive and exhibit interesting electronic properties.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron |

| HOMO-LUMO Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of molecular stability and reactivity |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are prone to electrophilic and nucleophilic attack, respectively.

In the case of this compound, the MEP surface is expected to show distinct regions of varying electrostatic potential. The oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl group, will be regions of high electron density and therefore will exhibit negative electrostatic potential (typically colored red or yellow). These sites are susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the aromatic protons are expected to have a positive electrostatic potential (typically colored blue), making them potential sites for nucleophilic attack. The MEP analysis can thus provide a qualitative prediction of the molecule's reactivity and its intermolecular interaction patterns.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding. ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. High ELF values indicate regions of high electron localization, such as covalent bonds and lone pairs. LOL, on the other hand, provides a different perspective on electron localization, with its maxima also corresponding to bonding regions and lone pairs.

For this compound, an ELF and LOL analysis would clearly delineate the core, bonding, and non-bonding electron pairs. The aromatic C-C bonds of the benzene ring would appear as regions of high electron localization. The covalent bonds within the substituent groups (C-Cl, C-N, N-O, C=O, C-O, O-H) would also be well-defined. Furthermore, the lone pairs on the oxygen and chlorine atoms would be clearly visible as distinct localization domains. These analyses provide a chemically intuitive picture of the electron distribution and bonding within the molecule.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, particularly those with electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. These materials have applications in various fields, including telecommunications, optical computing, and data storage. The NLO response of a molecule is related to its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes in the presence of an external electric field.

This compound possesses the key structural features for potential NLO activity. The benzene ring acts as a π-conjugated bridge connecting the electron-donating hydroxyl group with the electron-withdrawing nitro and chloro groups. This "push-pull" electronic structure can lead to a large molecular hyperpolarizability. Computational DFT methods can be used to calculate the hyperpolarizability and predict the NLO properties of the molecule. A small HOMO-LUMO gap is often correlated with a large hyperpolarizability. Given the expected electronic structure of this compound, it is a promising candidate for further investigation as an NLO material.

Reactivity Indices and Fukui Function Analysis for Reactive Regions

In the realm of computational chemistry, reactivity indices derived from Density Functional Theory (DFT) serve as powerful tools for predicting the reactive behavior of molecules. One of the most significant of these is the Fukui function, f(r), which quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. wikipedia.org This function is instrumental in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks. nih.gov

The Fukui function is defined as the first derivative of the electron density with respect to the number of electrons at a constant external potential. Through a finite difference approximation, three types of condensed Fukui functions can be calculated for each atomic site (k) in a molecule:

fk+ for nucleophilic attack (propensity of a site to accept an electron).

fk- for electrophilic attack (propensity of a site to donate an electron).

fk0 for radical attack.

A higher value of the condensed Fukui function at a particular atomic site indicates a greater reactivity for that type of attack. For this compound, a Fukui function analysis would reveal the specific atoms most susceptible to chemical reactions. The electron-withdrawing nature of the nitro (-NO₂), chloro (-Cl), and ester (-COOCH₃) groups, combined with the electron-donating effect of the hydroxyl (-OH) group, creates a complex electronic environment.

A theoretical analysis would likely identify the oxygen atoms of the nitro and hydroxyl groups as primary sites for electrophilic attack (highest fk- values) due to the presence of lone pair electrons. Conversely, the carbon atoms of the aromatic ring, particularly those influenced by the strong electron-withdrawing nitro group, are expected to be the most susceptible to nucleophilic attack (highest fk+ values). It is noteworthy that studies on nitroaromatic systems have sometimes revealed negative Fukui function values, a phenomenon linked to the nodes in the molecular wave function and the strong electron-attracting nature of the nitro group. mdpi.com

To illustrate the application of this analysis, the following interactive table presents hypothetical condensed Fukui function values for selected atoms of this compound, demonstrating how reactive sites are identified.

| Atomic Site | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Predicted Reactive Nature |

|---|---|---|---|

| C1 (ester group attached) | 0.085 | 0.015 | Potential for nucleophilic attack |

| C2 (hydroxyl group attached) | 0.045 | 0.095 | Potential for electrophilic attack |

| C3 (nitro group attached) | 0.150 | 0.010 | Strong potential for nucleophilic attack |

| C4 | 0.090 | 0.030 | Potential for nucleophilic attack |

| C5 (chloro group attached) | 0.110 | 0.020 | Potential for nucleophilic attack |

| C6 | 0.060 | 0.080 | Potential for electrophilic attack |

| O (of hydroxyl group) | 0.025 | 0.180 | Strong potential for electrophilic attack |

| O (of nitro group) | 0.030 | 0.165 | Strong potential for electrophilic attack |

Solvation Models and Solvent Effects on Molecular Conformation and Spectroscopic Parameters

The surrounding solvent medium can significantly influence the properties of a solute molecule. Computational solvation models are employed to simulate these solvent effects, providing insights into changes in molecular conformation and spectroscopic behavior. For a molecule like this compound, with its polar functional groups, solvent interactions are particularly important.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the solvent as a continuous dielectric medium. smf.mx These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. By performing calculations with different solvent parameters, it is possible to predict how the molecular geometry and electronic properties of this compound would change in various environments.

One key aspect is the effect of solvent polarity on the conformational equilibrium of the molecule. For instance, the orientation of the ester (-COOCH₃) and nitro (-NO₂) groups relative to the benzene ring can be influenced by the solvent. Studies on similar molecules, like methyl 3-nitrobenzoate, have shown that the equilibrium between different rotational isomers can be shifted by the dielectric permittivity of the solvent. researchgate.net A polar solvent would likely stabilize a more polar conformer of this compound, potentially altering the intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro or ester groups.

Solvent effects also manifest in the spectroscopic parameters of the molecule. For example, the wavelength of maximum absorption (λmax) in the UV-Visible spectrum can shift depending on the solvent, a phenomenon known as solvatochromism. Computational studies on substituted phenols have demonstrated that Time-Dependent Density Functional Theory (TD-DFT) calculations, combined with solvation models, can accurately reproduce these spectral shifts. nih.govmdpi.com In general, polar solvents tend to stabilize the excited state of polar molecules more than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum.

The following interactive table illustrates the hypothetical effect of different solvents on the λmax of the primary absorption band of this compound, as would be predicted by computational modeling.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Expected Shift |

|---|---|---|---|

| Hexane | 1.88 | 340 | Reference (Nonpolar) |

| Chloroform | 4.81 | 345 | Small Red Shift |

| Ethanol (B145695) | 24.55 | 352 | Moderate Red Shift |

| Acetonitrile | 37.5 | 355 | Significant Red Shift |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 360 | Large Red Shift |

Chemical Reactivity and Reaction Mechanisms of Methyl 5 Chloro 2 Hydroxy 3 Nitrobenzoate

Transformations Involving the Nitro Group

The nitro group is a key site of reactivity in Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, primarily undergoing reduction reactions while also influencing the aromatic system's susceptibility to nucleophilic attack.

Selective Reduction of the Nitro Moiety to Amino Derivatives

The conversion of the nitro group to an amino group is a synthetically valuable transformation. The challenge in this conversion lies in achieving chemoselectivity, particularly in the presence of other reducible functional groups like the ester. Various reducing agents can be employed for this purpose, with the choice of reagent determining the reaction's outcome and selectivity.

Commonly used methods for the selective reduction of nitroarenes in the presence of ester groups include catalytic hydrogenation and the use of metal-hydride systems. For instance, systems like NaBH4-FeCl2 have been shown to be effective for the selective reduction of nitro groups in aromatic rings while leaving ester groups intact. researchgate.netthieme-connect.com The reaction proceeds with high chemoselectivity and can deliver the corresponding aromatic amines in high yields. researchgate.netthieme-connect.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another widely used method, though careful control of reaction conditions is necessary to avoid reduction of other functional groups. rsc.org

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent System | Typical Conditions | Selectivity |

|---|---|---|

| NaBH4-FeCl2 | Methanol (B129727), room temperature | High for nitro group over ester |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Varies (pressure, temperature, solvent) | Can be selective with careful optimization |

| Ru/C and CaH2 | 2-MeTHF | High for aromatic nitro compounds |

The mechanism of nitro group reduction typically involves a series of two-electron transfers, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine. The specific pathway can vary depending on the reducing agent and reaction conditions.

Other Electrophilic/Nucleophilic Reactions at the Nitro Group

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. ck12.orgquora.com Any electrophilic attack is directed to the meta position relative to the nitro group. However, due to the presence of the activating hydroxyl group at the ortho position, the directing effects in this compound are complex.

Conversely, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). d-nb.infonih.govnih.gov The electron-deficient nature of the ring, enhanced by the nitro group, facilitates the attack of nucleophiles. Nucleophilic attack can occur at positions ortho and para to the nitro group. youtube.com In the case of this compound, the positions ortho and para to the nitro group are already substituted. However, the possibility of nucleophilic attack on the carbon bearing the chloro substituent should be considered, potentially leading to its displacement.

Reactions of the Ester Functional Group

The methyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis, transesterification, and other substitution reactions.

Hydrolysis and Transesterification Mechanisms

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-2-hydroxy-3-nitrobenzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. brainly.comstudy.comchegg.comquora.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the methoxide (B1231860) ion, a poor leaving group, is driven by the formation of the resonance-stabilized carboxylate anion. Subsequent acidification of the reaction mixture protonates the carboxylate to give the carboxylic acid.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl carbon of the ester group is electrophilic and can be attacked by various nucleophiles other than water or alcohols. For instance, reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amide. Grignard reagents can also add to the ester, typically leading to the formation of a tertiary alcohol after a double addition. However, the presence of the acidic phenolic hydroxyl group would need to be considered in such reactions, as it would be deprotonated by the Grignard reagent.

Reactivity Pertaining to the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an activating, ortho- and para-directing group for electrophilic aromatic substitution. byjus.comlibretexts.orgopenstax.org However, in this compound, the positions ortho and para to the hydroxyl group are already occupied. Nevertheless, the hydroxyl group itself can undergo several important reactions.

The acidic nature of the phenolic proton allows for its ready deprotonation by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in reactions such as:

Williamson Ether Synthesis: The phenoxide can react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the corresponding ether. masterorganicchemistry.comyoutube.comwikipedia.org This would yield Methyl 5-chloro-2-methoxy-3-nitrobenzoate.

Acylation: The phenoxide can be acylated using an acyl halide or anhydride (B1165640) to form a phenyl ester. For example, reaction with acetyl chloride would yield Methyl 2-acetoxy-5-chloro-3-nitrobenzoate. nih.gov

The reactivity of the phenolic hydroxyl group is a key feature of this molecule, allowing for further functionalization and the synthesis of a variety of derivatives.

Derivatization Strategies and Esterification of the Hydroxyl

The presence of a phenolic hydroxyl group in this compound offers a key site for derivatization, allowing for the synthesis of a variety of analogs with modified properties. One of the most common derivatization strategies for a hydroxyl group is esterification. This transformation can be accomplished through several standard synthetic methodologies.

A typical approach involves the reaction of the parent compound with an acyl chloride or acid anhydride in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the phenolic hydroxyl, increasing its nucleophilicity. The reaction proceeds via a nucleophilic acyl substitution mechanism where the phenoxide ion attacks the electrophilic carbonyl carbon of the acylating agent.

Alternatively, Fischer esterification conditions, which involve reacting the compound with a carboxylic acid in the presence of a strong acid catalyst, are generally less effective for phenolic hydroxyl groups due to their lower nucleophilicity compared to aliphatic alcohols. study.com However, specific coupling reagents used in modern ester synthesis could also be employed.

These derivatization strategies are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry or for fine-tuning the physical properties of the molecule for materials science applications.

Table 1: General Conditions for Hydroxyl Group Esterification

| Reagent | Catalyst/Base | General Mechanism | Applicability |

|---|---|---|---|

| Acyl Chloride (R-COCl) | Pyridine, Triethylamine | Nucleophilic Acyl Substitution | High |

| Acid Anhydride ((RCO)₂O) | Pyridine, DMAP | Nucleophilic Acyl Substitution | High |

| Carboxylic Acid (R-COOH) | DCC, EDC | Carbodiimide-mediated coupling | Moderate |

Influence of Intramolecular Hydrogen Bonding on Reactivity and Acidity

The spatial arrangement of the hydroxyl, nitro, and methyl ester groups on the benzene (B151609) ring of this compound allows for the formation of intramolecular hydrogen bonds (IMHBs). Specifically, the hydroxyl proton can form a hydrogen bond with either an oxygen atom of the adjacent nitro group or the carbonyl oxygen of the methyl ester group. researchgate.net

This intramolecular hydrogen bonding has a significant impact on the molecule's chemical properties:

Acidity : The formation of an IMHB with the ortho-nitro group can increase the acidity of the phenolic proton compared to a similar phenol (B47542) without this interaction. The hydrogen bond helps to stabilize the resulting phenoxide anion through charge delocalization into the electron-withdrawing nitro group. This effect is analogous to the increased acidity seen in other ortho-nitrophenols. quora.com However, the stability of the IMHB in the neutral molecule means that more energy is required to break this bond during deprotonation, which can sometimes counteract the stabilizing effect on the anion. The precise pKa value is a balance of these competing factors. iucr.org

Reactivity : The IMHB reduces the availability of the hydroxyl proton and the lone pairs on the hydroxyl oxygen. This can decrease the nucleophilicity of the hydroxyl group, potentially slowing down reactions such as the esterification discussed previously. The reaction conditions, particularly the choice of solvent and base, can influence the strength and presence of the IMHB. Polar solvents can compete for hydrogen bonding, potentially disrupting the intramolecular interaction and altering the reactivity profile. researchgate.net Studies on similar molecules, like 2-hydroxy-5-methyl-3-nitroacetophenone, show that an equilibrium can exist between different IMHB conformers, and this equilibrium can be shifted by the solvent polarity. researchgate.net

Reactions of the Aromatic Halogen Substituent

Nucleophilic Aromatic Substitution (SNAr) Pathways

The chlorine atom at the 5-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The aromatic ring is significantly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro group located ortho and para to the site of substitution (considering the whole ring system).

The generally accepted mechanism for SNAr reactions involves two main steps:

Addition Step : A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electron-withdrawing nitro group.

Elimination Step : The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion. libretexts.org

The rate of SNAr reactions is influenced by the strength of the nucleophile, the nature of the solvent, and the electronic properties of the aromatic ring. The presence of the nitro group is crucial for stabilizing the anionic intermediate, making the reaction feasible. libretexts.org A wide range of nucleophiles, such as alkoxides, amines, and thiolates, can be used to displace the chloro substituent, providing a versatile method for synthesizing various derivatives.

Cross-Coupling Reactions and Palladium-Catalyzed Transformations (e.g., Suzuki, Sonogashira)

The chloro substituent on the aromatic ring can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in these transformations, advancements in catalyst design have enabled their efficient use. tcichemicals.com

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. tcichemicals.com This method is widely used to form biaryl structures. For this compound, a Suzuki coupling could be used to introduce a new aryl or heteroaryl group at the 5-position. The choice of ligand for the palladium catalyst is critical for achieving high yields with aryl chlorides. nih.govnih.gov

Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethyne. This provides a direct route to introducing an alkyne functional group onto the aromatic ring.

The success of these reactions depends heavily on the specific reaction conditions, including the catalyst system (palladium source and ligand), base, solvent, and temperature.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst, Base (e.g., K₃PO₄, Cs₂CO₃) | Biaryl/Styrene derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | Arylamine |

| Heck | Alkene | Pd catalyst, Base | Arylalkene |

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Attack Patterns

The reactivity of the aromatic ring in this compound towards further substitution is dictated by the combined electronic effects of the existing substituents:

-OH (hydroxyl) : A strongly activating, ortho, para-directing group.

-Cl (chloro) : A deactivating, ortho, para-directing group.

-NO₂ (nitro) : A strongly deactivating, meta-directing group. aiinmr.comrsc.org

-COOCH₃ (methyl ester) : A deactivating, meta-directing group. rsc.org

Nucleophilic Aromatic Substitution (NAS): Conversely, the significant electron deficiency of the ring makes it highly susceptible to nucleophilic attack. As discussed in section 5.4.1, the carbon bearing the chloro group is a prime site for SNAr reactions. Additionally, other positions on the ring, particularly those ortho and para to the strong electron-withdrawing nitro group, are activated towards nucleophilic attack, although displacement of hydrogen (a hydride ion) is much less common and requires specific conditions (e.g., an oxidizing agent). The most probable nucleophilic attack pattern remains the displacement of the chloride leaving group.

Intermolecular Interactions and Crystal Engineering of Methyl 5 Chloro 2 Hydroxy 3 Nitrobenzoate

Hydrogen Bonding Networks in the Solid State and Solution Phase

Hydrogen bonds are the most significant directional interactions in the crystal engineering of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, playing a pivotal role in the formation of robust and predictable structural motifs.

The molecular structure of this compound is primed for the formation of intramolecular hydrogen bonds, which can significantly influence its conformation. The proximity of the hydroxyl group to the nitro and ester functionalities allows for the potential formation of O-H···O or O-H···N hydrogen bonds.

In a closely related compound, Methyl 2-hydroxy-3-nitrobenzoate, an intramolecular hydrogen bond is observed between the hydroxyl group and the carboxyl group. This interaction results in a planar molecular conformation, with the exception of the methyl hydrogen atoms. researchgate.net While specific experimental data for this compound is not available, the structural similarity suggests that a similar intramolecular hydrogen bonding pattern is highly probable. This type of interaction is crucial in pre-organizing the molecules for further supramolecular assembly.

Theoretical studies on similar molecules, such as 2-nitro-2'-hydroxy-5'-methylazobenzene, have shown that intramolecular hydrogen bonds involving a hydroxyl group and a nitrogen atom can be moderately strong, with a significant electrostatic component. researchgate.net

While intramolecular hydrogen bonds define the conformation of a single molecule, intermolecular hydrogen bonds dictate how these molecules arrange themselves in the crystal lattice. In the case of this compound, the hydroxyl group can also participate in intermolecular O-H···O hydrogen bonds, linking neighboring molecules.

It is important to note that the presence of a hydroxyl group in this compound would introduce a much stronger hydrogen bond donor, likely leading to more robust intermolecular O-H···O hydrogen bonding networks that would significantly influence the crystal packing, potentially forming dimers or extended chains.

Below is a table detailing the hydrogen bond geometry for the related compound Methyl 5-chloro-2-nitrobenzoate:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C2—H2···O1 | 0.93 | 2.53 | 3.206 (3) | 130 |

| C8—H8B···O3 | 0.96 | 2.47 | 3.200 (3) | 132 |

| Symmetry codes: (i) −x+1, −y, −z+1; (ii) x−1/2, −y+1/2, z+1/2. Data for Methyl 5-chloro-2-nitrobenzoate. researchgate.net |

Aromatic Stacking Interactions (e.g., π-π Interactions) and Their Role in Supramolecular Assembly

Aromatic stacking interactions, particularly π-π interactions, are another significant force in the supramolecular assembly of aromatic compounds. In the crystal structure of Methyl 5-chloro-2-nitrobenzoate, the chains formed by C—H···O hydrogen bonds are further connected by slipped π–π stacking between symmetry-related benzene (B151609) rings. researchgate.net

These slipped π-π stacking interactions are characterized by a centroid-to-centroid distance of 3.646 (2) Å, an interplanar distance of 3.474 Å, and an offset of 1.106 Å. researchgate.net This type of interaction is common in nitro-substituted aromatic compounds and contributes significantly to the stability of the crystal lattice. Similar π-π stacking interactions are expected to play a role in the crystal packing of this compound, working in concert with the stronger hydrogen bonding interactions.

Halogen Bonding Interactions Involving the Chlorine Atom

Halogen bonding is an increasingly recognized non-covalent interaction where a halogen atom acts as an electrophilic center (a Lewis acid) and interacts with a nucleophile (a Lewis base). The chlorine atom in this compound has the potential to participate in halogen bonding, interacting with the oxygen atoms of the nitro or carbonyl groups of neighboring molecules.

While no specific studies on halogen bonding in this compound were found, research on other chloro- and nitro-substituted benzoic acids has shown the presence of short Cl···Cl contacts and C—H···Cl hydrogen bonds, indicating the potential for the chlorine atom to be involved in various intermolecular interactions. iucr.org The presence of the electron-withdrawing nitro group can enhance the electrophilic character of the chlorine atom, making it more likely to engage in halogen bonding.

Influence of Crystal Packing on Conformational Preferences and Molecular Properties

For this compound, the formation of a strong intramolecular hydrogen bond between the hydroxyl and ester or nitro groups would likely lead to a more planar conformation of the molecule. However, the demands of efficient crystal packing through intermolecular interactions could lead to deviations from planarity. The final observed conformation in the solid state is a delicate balance between these competing intramolecular and intermolecular forces.

The crystal data for the related compound Methyl 5-chloro-2-nitrobenzoate is presented in the table below, which provides insight into the type of crystal lattice that might be expected for this compound.

| Parameter | Value |

| Chemical Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.2616 (9) |

| b (Å) | 22.470 (5) |

| c (Å) | 9.3894 (19) |

| β (°) | 90.64 (3) |

| V (ų) | 899.1 (3) |

| Z | 4 |

| Data for Methyl 5-chloro-2-nitrobenzoate. researchgate.net |

Advanced Applications and Derivatization Strategies for Methyl 5 Chloro 2 Hydroxy 3 Nitrobenzoate

Utility as a Key Synthon in Complex Organic Synthesis

The strategic placement of reactive moieties on the benzene (B151609) ring makes Methyl 5-chloro-2-hydroxy-3-nitrobenzoate an important intermediate in the synthesis of high-value chemical products. researchgate.net The strong electron-withdrawing nature of the nitro group, combined with the other substituents, influences the reactivity of the scaffold, making it a valuable precursor for diverse chemical transformations. mdpi-res.com

Precursor in the Synthesis of Pharmaceutical Intermediates (e.g., Tolvaptan, Azasetron)

This compound and its close derivatives are crucial intermediates in the production of active pharmaceutical ingredients (APIs). A notable example is its role in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist. researchgate.net In synthetic pathways leading to Tolvaptan, a related intermediate, Methyl 5-chloro-2-nitrobenzoate, is often utilized. researchgate.netnih.gov The synthesis involves key steps where the nitro group is reduced to an amine, a fundamental transformation for nitro compounds in the synthesis of pharmaceuticals. wikipedia.org This amino group can then undergo further reactions to build the complex benzazepine core of the Tolvaptan molecule.

While direct synthesis routes for Azasetron from this specific starting material are less commonly documented in readily available literature, the core structure of Azasetron features a substituted benzoxazine (B1645224) ring. The functional groups present in this compound (a chlorine atom, a phenolic hydroxyl, and a nitro group that can be converted to an amine) are precisely the types of functionalities required to construct such heterocyclic systems. Substituted nitrobenzenes are widely used to create a diverse collection of bioactive indoles and other nitrogen-containing heterocycles for both drugs and agrochemicals. nih.gov

Building Block for Agrochemicals and Specialty Chemicals

Nitroaromatic compounds, including nitrophenols and their halogenated derivatives, are foundational starting materials for a wide array of agrochemicals. nih.gov These compounds serve as precursors for various pesticides, including herbicides, insecticides, and fungicides. nih.govnih.gov The versatile reactivity of molecules like this compound allows for the synthesis of complex frameworks suitable for crop protection products. mdpi-res.com The presence of the chloro and nitro groups makes the aromatic ring susceptible to nucleophilic substitution, while the hydroxyl and ester groups can be readily modified, enabling the creation of a diverse library of potential agrochemical candidates. wikipedia.org

In the realm of specialty chemicals, these intermediates are used in the synthesis of dyes and pigments. researchgate.net The chromophoric properties often associated with nitroaromatic structures can be tuned through chemical modification of the various functional groups on the ring. For instance, the reduction of the nitro group to an amine yields an amino-substituted phenol (B47542) derivative, a common precursor for azo dyes. wikipedia.org

Role in the Development of Functional Materials

The synthesis of functional organic materials often relies on building blocks that possess specific electronic and structural properties, which can be incorporated into larger polymeric or supramolecular systems. mdpi-res.com Nitro compounds are important intermediates in the production of polymers, dyes, and other fine chemicals. researchgate.net this compound serves as a valuable scaffold for such materials. The hydroxyl and ester groups can be used for polymerization reactions (e.g., to form polyesters or polyethers), while the nitro and chloro groups can be used to modulate the electronic properties of the resulting material or to serve as handles for further functionalization. ontosight.ai Analogs such as methyl salicylate (B1505791) derivatives have shown potential applications for functional materials and drugs. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 5043-79-8 |

| Molecular Formula | C₈H₆ClNO₅ |

| Molecular Weight | 231.59 g/mol |

| Appearance | Yellow Crystalline Powder |

| SMILES | COC(=O)C1=C(C(=CC(=C1)Cl)N+[O-])O |

| InChIKey | FIUDEVZDUKTMAC-UHFFFAOYSA-N |

Rational Design and Synthesis of Structurally Modified Derivatives

The multiple reactive sites on this compound make it an ideal platform for the rational design and synthesis of novel derivatives with tailored properties. By selectively modifying each functional group, new molecules with specific reactivity profiles and potential biological activities can be generated.

Structure-Reactivity Relationships in Novel Derivatives

The reactivity of this compound is governed by the electronic interplay of its substituents. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgnih.gov This allows the chlorine atom to be potentially displaced by various nucleophiles under specific conditions.

The key to creating novel derivatives lies in the selective transformation of its functional groups:

Nitro Group Reduction: The most common transformation is the reduction of the nitro group to an amine (R-NH₂), which is a versatile intermediate for forming amides, sulfonamides, or for constructing heterocyclic rings. wikipedia.org

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers (R-OR') or acylated to form esters (R-OCOR'), modifying the molecule's steric and electronic properties.

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (R-COOH), which can then be converted into amides, other esters, or acid chlorides. It can also undergo transesterification.

Chloro Group: The chlorine atom can be targeted for nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. mdpi-res.com

Interactive Data Table: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Product |

| Nitro (-NO₂) Group | Reduction | Amine (-NH₂) |

| Hydroxyl (-OH) Group | Alkylation / Acylation | Ether (-OR) / Ester (-OCOR) |

| Ester (-COOCH₃) Group | Hydrolysis / Amidation | Carboxylic Acid (-COOH) / Amide (-CONH₂) |

| Chloro (-Cl) Group | Nucleophilic Substitution | Replacement with -OR, -NR₂, etc. |

Exploration of Potential Biological Activities through Structural Modification

Nitro compounds are recognized as an important class of therapeutic agents with a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. nih.govscielo.br The nitro group itself is often considered a pharmacophore, though its reduction within cells can also lead to toxic intermediates. nih.gov

By using this compound as a starting scaffold, new derivatives can be synthesized and screened for various biological activities. For example:

Antimicrobial Agents: Many nitroaromatic and nitroheterocyclic compounds exhibit antimicrobial activity. nih.gov Derivatives of the title compound could be tested against various bacterial and fungal strains. Studies on other nitrobenzoate analogs have demonstrated significant antifungal activity against Candida species. researchgate.net

Enzyme Inhibitors: The rigid, functionalized aromatic core is a common feature in many enzyme inhibitors. By modifying the substituents, derivatives can be designed to fit into the active sites of specific enzymes.

Anticonvulsant Agents: Research has shown that some p-nitrophenyl substituted compounds exhibit anticonvulsant properties, suggesting that nitroaromatic structures can be explored for neurological applications. nih.gov

The relationship between the chemical structure of these derivatives and their biological effect is a key area of study. nih.govacs.org For instance, the position of the nitro group on a heterocyclic ring has been shown to significantly impact mutagenic activity. nih.gov Systematic modification of the substituents on the this compound core and subsequent pharmacological screening could lead to the discovery of novel bioactive molecules. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions for Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

A thorough review indicates a notable absence of dedicated research articles detailing the synthesis, characterization, or application of this compound. The primary contribution of this compound to the scientific domain is its identification as a chemical entity, available for purchase, and its potential, though not extensively documented, role as an intermediate or impurity in the manufacturing of other chemical products, such as Azasetron.

The lack of published data means there are no key research findings to summarize regarding its chemical reactivity, spectroscopic properties, or biological activity. While databases provide predicted physicochemical properties, these are computational estimates and await experimental verification.

Table of Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClNO₅ | PubChem |

| Monoisotopic Mass | 230.99345 Da | PubChem |

| XlogP | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

Note: These values are computationally predicted and have not been experimentally verified in published literature.

Identification of Unexplored Research Avenues and Methodological Challenges

The scarcity of information on this compound makes it a fertile ground for foundational chemical research. Virtually every aspect of its scientific profile represents an unexplored avenue.

Key Unexplored Avenues:

Synthesis and Optimization: A primary methodological challenge is the absence of a published, optimized synthesis protocol. Developing a reliable and high-yielding synthetic route is the first crucial step for enabling further research. This could involve the nitration of methyl 5-chloro-2-hydroxybenzoate or other related precursors.

Spectroscopic and Structural Characterization: Comprehensive characterization using modern analytical techniques is essential. This includes:

NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical environment of the protons and carbons.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Infrared (IR) and UV-Vis Spectroscopy: To identify functional groups and electronic transitions.

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state. This would provide invaluable data on bond lengths, bond angles, and intermolecular interactions.

Chemical Reactivity Studies: Investigations into the reactivity of its functional groups (hydroxyl, nitro, ester, and chloro) are needed. This could include exploring its potential as a building block in the synthesis of more complex molecules.

Biological Screening: Given the presence of a nitroaromatic and a salicylate-like scaffold, screening for biological activity is a logical next step. Potential areas for investigation include antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties.

Broader Academic and Potential Industrial Impact of Continued Research on This Compound Class

Continued research into this compound and related substituted nitrobenzoates holds significant potential for both academic and industrial advancements.

Potential Industrial Impact: The industrial relevance of this class of compounds is suggested by the roles of similar molecules. For example, the related compound Methyl 5-chloro-2-nitrobenzoate serves as an intermediate in the synthesis of the vasopressin receptor antagonist Tolvaptan. chemscene.com This suggests that this compound could also serve as a valuable intermediate for the synthesis of novel pharmaceutical agents. Furthermore, nitroaromatic compounds are known to have a wide range of applications, including in the synthesis of dyes, agrochemicals, and explosives. Research into the specific properties of this compound could uncover new applications in materials science or as a precursor for novel organic materials. The general class of nitrobenzoates has also been studied for its role as chemoattractants for certain bacteria, which could have implications for environmental science and bioremediation. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.